1,2-Ethanedithiobis(trimethylsilane)
Overview
Description
1,2-Ethanedithiobis(trimethylsilane) is an organosilicon compound with the molecular formula C8H22S2Si2 and a molecular weight of 238.56 g/mol . This compound is characterized by the presence of silicon and sulfur atoms within its structure, making it a unique entity in the realm of organosilicon chemistry .
Scientific Research Applications
1,2-Ethanedithiobis(trimethylsilane) has diverse applications in scientific research:
Mechanism of Action
Target of Action
It is known to be used for the kinetic, regioselective thioacetalization of carbonyl compounds . This suggests that its primary targets could be carbonyl compounds.
Mode of Action
Ethylenedithiobis(trimethylsilane) interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This reaction involves the conversion of a carbonyl group into a thioacetal, which can serve as a protective group in organic synthesis.
Result of Action
The molecular and cellular effects of Ethylenedithiobis(trimethylsilane)'s action primarily involve the transformation of carbonyl compounds into thioacetals . This can have various downstream effects depending on the specific carbonyl compound involved and the context in which the reaction occurs.
Action Environment
The action, efficacy, and stability of Ethylenedithiobis(trimethylsilane) can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored under inert gas and in a cool, well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanedithiobis(trimethylsilane) typically involves the reaction of dichloroethane with trimethylchlorosilane in an inert solvent such as tetrahydrofuran . The reaction is carried out under heating conditions, followed by appropriate extraction and purification methods to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanedithiobis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: It can undergo substitution reactions where the sulfur or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted organosilicon compounds .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethylsilylthio)ethane: Similar in structure but lacks the unique properties conferred by the specific arrangement of silicon and sulfur atoms in 1,2-Ethanedithiobis(trimethylsilane).
Ethylenedithiobis(trimethylsilane): Another related compound, but with different reactivity and applications.
Uniqueness
1,2-Ethanedithiobis(trimethylsilane) stands out due to its specific molecular arrangement, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a compound of significant interest .
Properties
IUPAC Name |
trimethyl(2-trimethylsilylsulfanylethylsulfanyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22S2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRFJNLREFDKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SCCS[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22S2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199054 | |
Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51048-29-4 | |
Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51048-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051048294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51048-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,7,7-TETRAMETHYL-3,6-DITHIA-2,7-DISILAOCTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHT6NH5F65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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